

Application Notes: TCO-PEG3-CH2CONHS + Tetrazine Bioorthogonal Conjugation

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Compound Focus: Tco peg3 CH2conhs

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Parameter	Specification
Chemical Name	TCO-PEG3-CH2CONHS
Reaction Type	Inverse Electron Demand Diels-Alder (IEDDA)
Reaction Partner	Tetrazine derivatives
Rate Constant (k)	~2000 M ⁻¹ s ⁻¹ (in 9:1 methanol/water) [1]
Key Feature	Fastest bioorthogonal reaction; exceeds 800 M ⁻¹ s ⁻¹ [2]
Primary Applications	Live-cell labeling, ADC development, in vivo imaging, targeted drug delivery [3] [2]
TCO Stability	Short half-life; isomerizes to inactive cis-cyclooctene (CCO) [4]
Storage Recommendation	Avoid long-term storage; use fresh preparations [4]

Protocol: Bioconjugation Using TCO-PEG3-CH2CONHS and Tetrazine

Reaction Principle and Setup

The conjugation between TCO-PEG3-CH₂CONHS and tetrazine occurs via a Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reaction. This reaction is a cornerstone of third-generation click chemistry, characterized by its fast kinetics and exceptional bioorthogonality, proceeding efficiently without metal catalysts in aqueous environments and at physiological temperatures [3] [5] [2].

Required Materials and Reagents

- **TCO-PEG3-CH₂CONHS** (BP-24143, BroadPharm) [4]
- **Tetrazine reagent:** Select an appropriate derivative (e.g., Tetrazine-PEG4-NHS ester)
- **Reaction buffer:** Phosphate-buffered saline (PBS, 0.1 M, pH 7.4) or HEPES buffer (0.1 M, pH 8.0)
- **Purification equipment:** Desalting columns or dialysis membranes

Step-by-Step Procedure

Step 1: Primary Amine Modification with TCO Reagent

- Dissolve the target molecule (e.g., an antibody, protein, or nanoparticle) bearing primary amines in a suitable reaction buffer (PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
- Add TCO-PEG3-CH₂CONHS from a concentrated stock solution in anhydrous DMSO. Use a 5-20 molar excess of TCO reagent relative to the target molecule.
- Allow the reaction to proceed for 30-60 minutes at room temperature with gentle mixing.
- Purify the TCO-modified conjugate using a desalting column or dialysis to remove unreacted reagents and solvent. Confirm modification using appropriate analytical techniques (e.g., mass spectrometry, UV-Vis).

Step 2: Tetrazine Ligand Preparation

- Dissolve the tetrazine-reactive molecule (e.g., a fluorescent dye, drug molecule, or chelator) in a minimal amount of DMSO or buffer.
- If the tetrazine molecule requires activation, follow the manufacturer's instructions to prepare an NHS ester or other reactive group.

Step 3: IEDDA Conjugation Reaction

- Mix the purified TCO-modified molecule from Step 1 with the tetrazine-containing ligand from Step 2.

- Use a 1.5-3.0 molar excess of the tetrazine reagent relative to the TCO groups on the target molecule.
- React for 1-2 hours at room temperature or 4°C overnight with gentle agitation.
- Purify the final conjugate using size-exclusion chromatography or dialysis. Analyze the product for yield, purity, and functionality.

Quantitative Reaction Parameters

The table below summarizes key kinetic and operational parameters for the TCO-Tetrazine reaction, compiled from manufacturer data and scientific literature.

Parameter	Value / Condition	Notes
Second-Order Rate Constant (k)	2000 M ⁻¹ s ⁻¹ [1]	In 9:1 methanol/water
	1 - 10 ⁶ M ⁻¹ s ⁻¹ [5]	Range for various TCO/Tz pairs
Reaction Efficiency	Effective at nM-μM concentrations [2]	Enables low reagent use
Temperature Range	Room temp to 37°C [2]	Physiological conditions
pH Compatibility	Physiological pH (7.0-8.0) [2]	Mild conditions
Solvent Compatibility	Aqueous buffers, MeOH/Water mixes [1]	
Catalyst Requirement	Metal-free [3] [2]	Enhanced biocompatibility

Critical Experimental Considerations

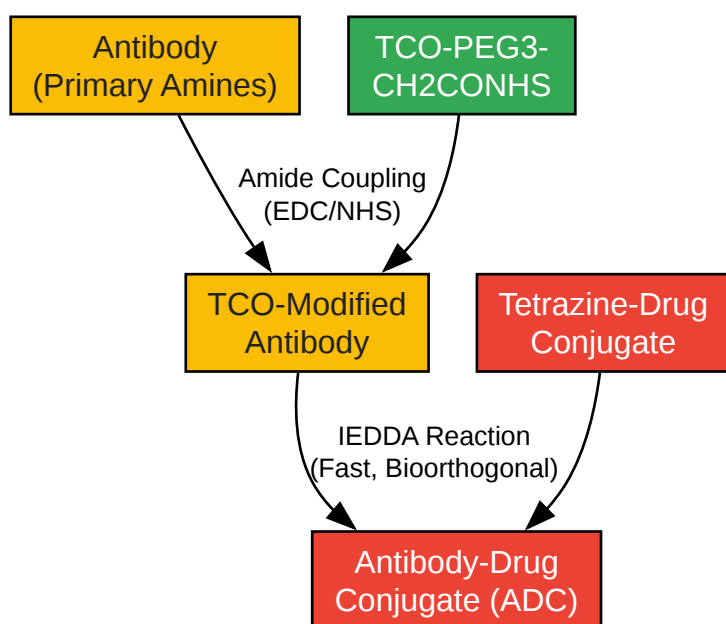
- **TCO Stability:** The high reactivity of the TCO group is accompanied by a limited shelf life. The trans-cyclooctene isomer spontaneously isomerizes to the unreactive cis-cyclooctene (CCO) form. Use fresh

TCO-PEG3-CH₂CONHS preparations and avoid long-term storage to ensure high conjugation efficiency [4].

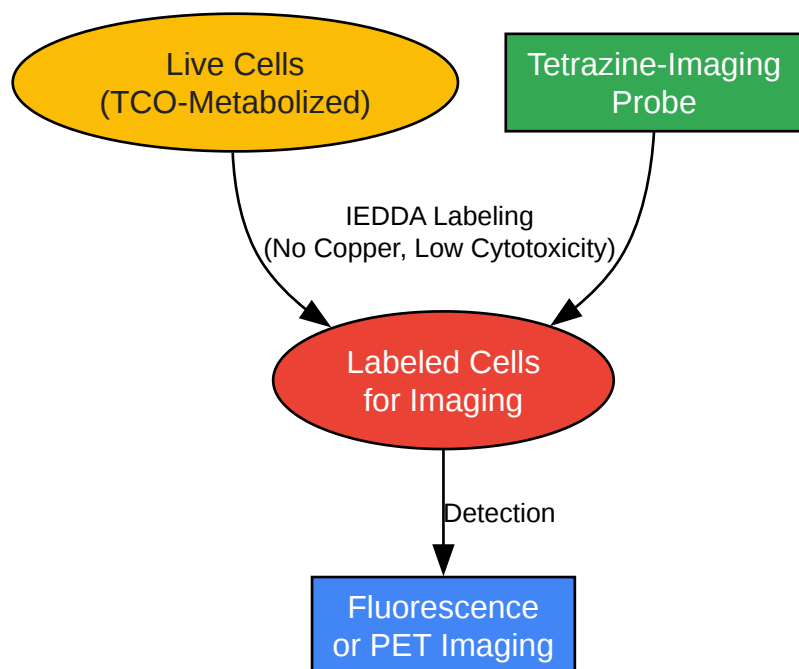
- **PEG Spacer Function:** The triethylene glycol (PEG3) spacer in TCO-PEG3-CH₂CONHS enhances aqueous solubility, reduces potential aggregation of bioconjugates, and provides distance between the TCO group and the biomolecule surface, which can improve reaction accessibility and efficiency [6].
- **Stoichiometry Optimization:** The optimal molar excess of TCO reagent needed for amine modification varies with the specific biomolecule. Empirical testing is recommended to achieve the desired degree of labeling while maintaining biological activity.

Application Workflows

The following diagrams illustrate logical workflows for two primary applications of TCO-Tetrazine chemistry.



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Advanced Applications

The unique properties of TCO-PEG3-CH₂CONHS and tetrazine chemistry enable several advanced applications:

- **Click-to-Release Strategy:** Certain TCO derivatives (like carbamate-type 2-TCO) can release amine-containing payloads (e.g., drugs) upon reaction with tetrazines, creating innovative prodrug activation systems [3] [5].
- **Pretargeted Imaging and Therapy:** This strategy separates targeting from agent activation. First, a TCO-modified targeting vector (like an antibody) is administered and allowed to accumulate at the target site. Then, a small, rapidly clearing tetrazine-bearing radionuclide or imaging agent is injected, which quickly binds to the pre-localized TCO groups, enhancing signal-to-noise ratios [7].
- **Multimodal Reagent Design:** The TCO-PEG3-CH₂CONHS scaffold serves as a versatile platform. The carboxylic acid group allows conjugation to amine-containing molecules, while the TCO end reacts with tetrazine. This enables creation of heterobifunctional crosslinkers for connecting diverse biological and synthetic components [6] [4].

Conclusion

TCO-PEG3-CH₂CONHS provides researchers with a powerful tool for efficient, selective, and biocompatible bioconjugation through IEDDA chemistry with tetrazines. Its fast kinetics, metal-free nature, and compatibility with physiological conditions make it particularly valuable for demanding applications involving live cells, in vivo imaging, and the development of targeted therapeutics like ADCs. By following the protocols outlined in these application notes, researchers can reliably implement this advanced click chemistry in their experimental workflows.

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